molecular formula C6H14ClF2NO B1652074 (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride CAS No. 1384428-83-4

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride

Cat. No. B1652074
CAS RN: 1384428-83-4
M. Wt: 189.63
InChI Key: GRSHEJZHXKMLOA-UHFFFAOYSA-N
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Description

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DFMEA hydrochloride and is synthesized through a specific method. DFMEA hydrochloride has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

DFMEA hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain by inhibiting its reuptake. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, DFMEA hydrochloride has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
DFMEA hydrochloride has been shown to have various biochemical and physiological effects. DFMEA hydrochloride has been shown to increase the levels of serotonin in the brain, which can lead to improved mood, decreased anxiety, and improved sleep. DFMEA hydrochloride has also been shown to have potential as a tool in neuroscience research to study the role of specific neurotransmitters in the brain.

Advantages And Limitations For Lab Experiments

DFMEA hydrochloride has several advantages for lab experiments. DFMEA hydrochloride is a highly selective SSRI, which means that it targets only serotonin and does not affect other neurotransmitters in the brain. This makes DFMEA hydrochloride a valuable tool in neuroscience research to study the role of specific neurotransmitters in the brain. However, DFMEA hydrochloride has limitations when it comes to studying the effects of serotonin on other neurotransmitters in the brain.

Future Directions

DFMEA hydrochloride has several potential future directions for research. DFMEA hydrochloride has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Further research is needed to determine the efficacy and safety of DFMEA hydrochloride as a therapeutic agent. DFMEA hydrochloride also has potential as a tool in neuroscience research to study the role of specific neurotransmitters in the brain. Further research is needed to determine the full potential of DFMEA hydrochloride in neuroscience research.

Scientific Research Applications

DFMEA hydrochloride has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. DFMEA hydrochloride has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. DFMEA hydrochloride has also been studied for its potential use as a tool in neuroscience research to study the role of specific neurotransmitters in the brain.

properties

IUPAC Name

3,3-difluoro-N-(2-methoxyethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2NO.ClH/c1-10-5-4-9-3-2-6(7)8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSHEJZHXKMLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride

CAS RN

1384428-83-4
Record name 1-Propanamine, 3,3-difluoro-N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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